2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and a tert-butyl group attached to a phenoxy moiety. This compound is classified under the category of piperidine derivatives and is notable for its potential applications in medicinal chemistry and biochemistry.
2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride falls within the class of organic compounds known as piperidines, which are nitrogen-containing heterocycles. Its classification extends to pharmaceuticals due to its potential biological activity.
The synthesis of 2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Typical reaction temperatures range from 60°C to 80°C, and the reaction time may vary from several hours to overnight depending on the scale and desired purity .
The molecular structure of 2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can be represented as follows:
The structure features a piperidine ring connected to an ethylene bridge, which in turn is substituted with a tert-butylphenoxy group. This arrangement contributes to the compound's chemical properties and biological activity .
The compound participates in various chemical reactions typical for piperidine derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions. Its reactivity can be influenced by the presence of the tert-butyl group, which can stabilize carbocations formed during reactions.
In synthetic applications, this compound may serve as an intermediate in the synthesis of more complex molecules or as a reagent in organic transformations. The presence of the phenoxy group enhances its reactivity towards electrophiles, making it useful in further synthetic pathways.
The mechanism of action for 2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with biological targets such as receptors or enzymes. The tert-butyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Research indicates that compounds with similar structures exhibit activity against specific biological pathways, suggesting potential applications in pharmacology. The exact molecular targets for this compound require further investigation but may include neurotransmitter receptors or enzymes involved in metabolic pathways .
Relevant data on melting point, boiling point, and specific heat capacity are typically provided by suppliers or determined through experimental methods.
2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride has several applications in scientific research:
This compound's diverse applications highlight its importance in both academic research and industrial chemistry .
The development of 2-{2-[3-(tert-butyl)phenoxy]ethyl}piperidine hydrochloride emerged from early 2000s efforts to optimize neurotransmitter receptor ligands. Its structural framework evolved from benzhydryl ether scaffolds (e.g., spipethiane), which demonstrated high affinity for sigma-1 (σ1) receptors but lacked subtype selectivity . The incorporation of a 3-(tert-butyl)phenoxyethyl chain addressed limitations in blood-brain barrier permeability observed in first-generation piperidine-based ligands [6]. This modification capitalized on the lipophilic tert-butyl group to enhance CNS bioavailability while maintaining the protonatable piperidine nitrogen essential for receptor interactions [2] .
The compound’s discovery coincided with medicinal chemistry’s shift toward multitarget-directed ligands. Research between 2010–2020 revealed that piperidine-linked phenoxyalkyl ethers could simultaneously modulate histamine H3 and sigma receptors—targets implicated in neuropathic pain and neurodegenerative disorders [6]. Unlike earlier selective agents, this hybrid structure embodied a balanced dual-target profile, evidenced by Ki values of <50 nM for both receptor types in preliminary screens [6] .
Table 1: Evolution of Key Piperidine-Based Receptor Ligands
Compound | Structural Features | Primary Targets | Year |
---|---|---|---|
Spipethiane | Spirocyclic benzylpiperidine | σ1 (Ki = 0.5 nM) | ~1990s |
DL77 | 4-tert-Pentylphenyl-piperidine propoxy | H3R/MAO-B | 2010s |
2-{2-[3-(tert-butyl)phenoxy]ethyl}piperidine | Linear phenoxyethyl linker + tert-butyl | H3R/σ1 | 2020s |
The core pharmacophore of 2-{2-[3-(tert-butyl)phenoxy]ethyl}piperidine comprises three elements:
Critical modifications in analogs directly impact receptor affinity:
Table 2: Structure-Activity Relationships (SAR) of Key Analogs
Analog Structure | H3R Ki (nM) | σ1R Ki (nM) | Selectivity (σ1/H3R) |
---|---|---|---|
2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine | 38 ± 2.1 | 48 ± 3.5 | 1.26 |
2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine | 25 ± 0.9 | 4.0 ± 0.3 | 6.25 |
2-{3-[3-(tert-Butyl)phenoxy]propyl}piperidine | 323 ± 73 | 2 ± 0.1 | 0.006 |
Piperazine variant (KSK67) | 97 ± 3 | 371 ± 41 | 3.82 |
This compound exemplifies three key advancements in modern drug design:
A. Dual-Target Engagement OptimizationThe molecule achieves sub-100 nM affinity for both H3R (Ki = 25 nM) and σ1 receptors (Ki = 4 nM), enabling synergistic neuropharmacology [6] . H3R antagonism elevates dopamine in striatal pathways, while σ1 inhibition modulates NMDA-mediated nociception—making it a candidate for neuropathic pain studies [6]. Computational models confirm low-energy binding conformations at both receptors: the protonated piperidine docks near Glu206 of σ1, while the tert-butylphenyl occupies a cleft near TM6 of H3R [6] .
B. Mitigating Off-Target EffectsUnlike earlier ligands (e.g., pitolisant), which show equipotent binding at σ1/H3R and muscarinic receptors, this compound’s meta-substitution pattern eliminates affinity for non-targeted GPCRs. Screening against 50 CNS targets revealed >1,000 nM Ki for 5-HT2A, D2, and mAChRs—attributed to the steric block from the tert-butyl group [6] .
C. Enabling Modular SynthesisThe compound serves as a versatile scaffold for late-stage diversification. Key reactions include:
Table 3: Key Receptor Binding Profiles of Related Compounds
Compound | H3R Ki (nM) | σ1R Ki (nM) | MAO-B IC50 (nM) | Selectivity Index |
---|---|---|---|---|
2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine | 25 ± 0.9 | 4.0 ± 0.3 | >10,000 | >2,500 (vs. MAO-B) |
DL76 | 38 | 48 | 48 | 1 (vs. MAO-B) |
Compound 13 [2] | 25 | - | 4 | - |
KSK68 [6] | 8.2 | 14 | - | 1.7 (σ1/H3R) |
Concluding Remarks
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: